molecular formula C22H19BrClN3O2 B304210 N-(5-bromo-2-pyridinyl)-4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(5-bromo-2-pyridinyl)-4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Numéro de catalogue B304210
Poids moléculaire: 472.8 g/mol
Clé InChI: YKUIMXFHTOPMEB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-bromo-2-pyridinyl)-4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.

Mécanisme D'action

N-(5-bromo-2-pyridinyl)-4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor exerts its anti-cancer effects by binding to the acetyl-lysine recognition pocket of N-(5-bromo-2-pyridinyl)-4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, thereby preventing its interaction with chromatin and subsequent transcriptional activation of oncogenes. This leads to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-(5-bromo-2-pyridinyl)-4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. It has also been shown to modulate the immune response by regulating the expression of immune checkpoint proteins such as PD-L1.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(5-bromo-2-pyridinyl)-4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor is its selectivity for cancer cells, which minimizes off-target effects and reduces toxicity. However, its efficacy may vary depending on the type of cancer and genetic mutations present in the tumor cells. Additionally, the synthesis of N-(5-bromo-2-pyridinyl)-4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor is complex and requires specialized equipment and expertise.

Orientations Futures

For the research and development of N-(5-bromo-2-pyridinyl)-4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor include the identification of biomarkers that can predict response to treatment, the optimization of its pharmacokinetic properties to improve its efficacy and reduce toxicity, and the exploration of its potential applications in other diseases such as autoimmune disorders and viral infections.
In conclusion, N-(5-bromo-2-pyridinyl)-4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor is a promising chemical compound that has the potential to revolutionize cancer research and treatment. Its selective targeting of cancer cells and ability to modulate the immune response make it a valuable tool for the development of novel therapies. Further research is needed to fully understand its mechanism of action and optimize its pharmacological properties.

Méthodes De Synthèse

The synthesis of N-(5-bromo-2-pyridinyl)-4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor involves the reaction of 4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid with 5-bromo-2-pyridinylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.

Applications De Recherche Scientifique

N-(5-bromo-2-pyridinyl)-4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been extensively studied for its potential applications in cancer research, specifically for the treatment of hematological malignancies such as acute myeloid leukemia (AML) and multiple myeloma (MM). It has been shown to selectively target and inhibit the activity of bromodomain-containing protein 4 (N-(5-bromo-2-pyridinyl)-4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide), which plays a crucial role in the regulation of gene expression and cell proliferation in cancer cells.

Propriétés

Nom du produit

N-(5-bromo-2-pyridinyl)-4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Formule moléculaire

C22H19BrClN3O2

Poids moléculaire

472.8 g/mol

Nom IUPAC

N-(5-bromopyridin-2-yl)-4-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C22H19BrClN3O2/c1-12-19(22(29)27-18-10-7-14(23)11-25-18)20(13-5-8-15(24)9-6-13)21-16(26-12)3-2-4-17(21)28/h5-11,20,26H,2-4H2,1H3,(H,25,27,29)

Clé InChI

YKUIMXFHTOPMEB-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)Cl)C(=O)NC4=NC=C(C=C4)Br

SMILES canonique

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)Cl)C(=O)NC4=NC=C(C=C4)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.